

Nintedanib placebo-controlled trial outcomes

FVC decline rate

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Compound Focus: Nintedanib

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Placebo-Controlled Trial Outcomes at 52 Weeks

Trial (Condition)	Nintedanib Patients	Placebo Patients	Absolute Reduction in FVC Decline with Nintedanib (mL/year)	Relative Reduction in FVC Decline vs. Placebo
INPULSIS-1 (IPF) [1]	Not specified	Not specified	125.3 (95% CI 77.7, 172.8)	Not separately specified
INPULSIS-2 (IPF) [1]	Not specified	Not specified	93.7 (95% CI 44.8, 142.7)	Not separately specified
INBUILD (Progressive Fibrosing ILDs other than IPF) [1]	Not specified	Not specified	107.0 (95% CI 65.4, 148.5)	Not separately specified
SENSCIS (SSc-ILD) [1]	Not specified	Not specified	41.0 (95% CI 2.9, 79.0)	Not separately specified
Meta-Analysis (Pooled data from above 4 trials) [2] [1]	1257	1042	Not applicable	51.0% (95% CI 39.1, 63.0)

A **meta-analysis** of these four trials concluded that **nintedanib** has a consistent relative effect, approximately **halving the rate of FVC decline** across different patient populations, with no evidence of heterogeneity [2] [1].

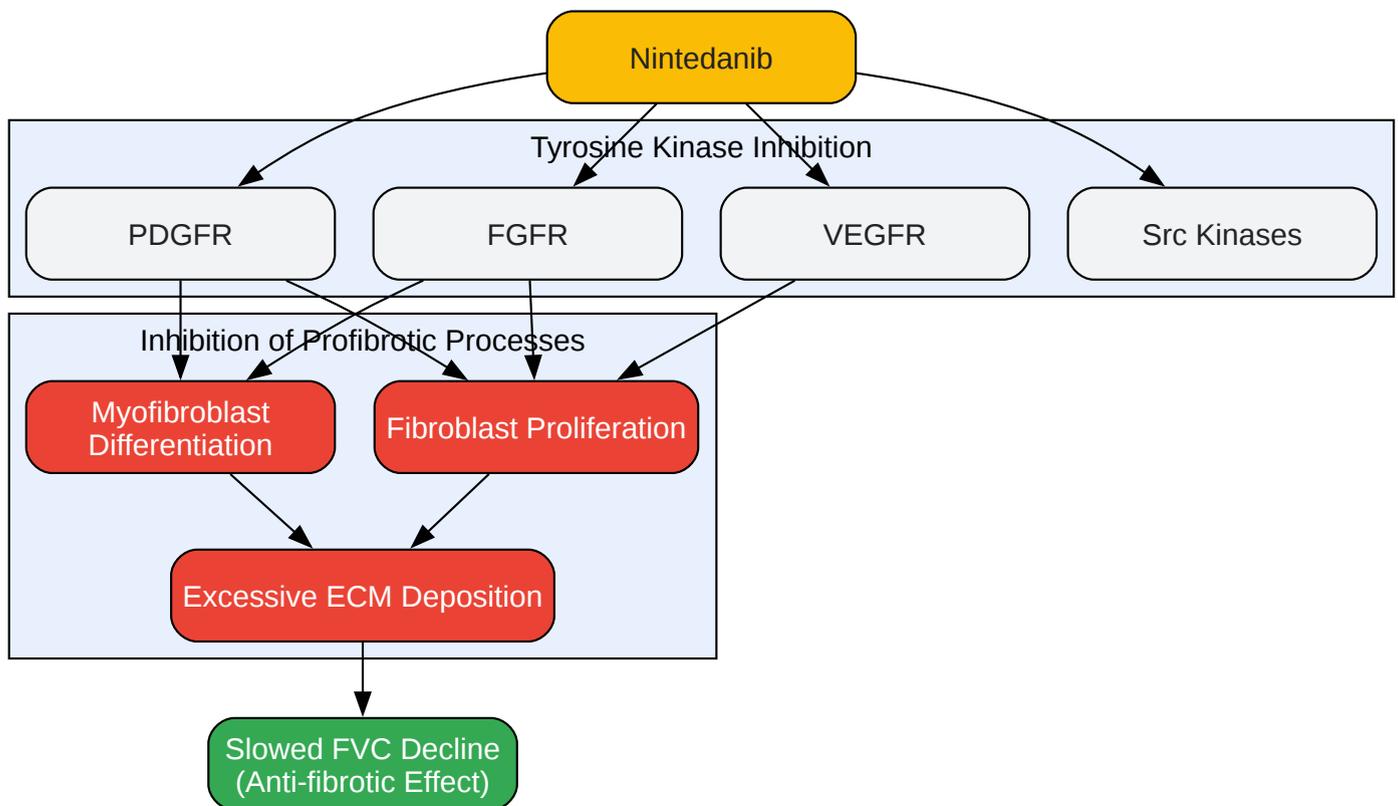
Key Experimental Protocol Details

The consistent efficacy of **nintedanib** is rooted in standardized trial designs and endpoint measurements across the key phase III studies.

- **Study Design:** The INPULSIS (IPF), INBUILD (progressive fibrosing ILDs other than IPF), and SENSCIS (SSc-ILD) trials were all **randomized, double-blind, placebo-controlled, phase III trials** with a 52-week treatment period [1].
- **Primary Endpoint:** All trials shared the same primary endpoint: the **annual rate of decline in FVC (mL/year)**, assessed over 52 weeks [2] [1].
- **Statistical Analysis:** The rate of FVC decline was analyzed using a **random coefficient regression model** (with random slopes and intercepts). This model used all available FVC measurements from baseline to week 52 and assumed that data were missing at random, with no imputation for missing data [1].

Mechanism of Action and Experimental Workflow

Nintedanib is an intracellular inhibitor of tyrosine kinases that targets multiple pro-fibrotic pathways.



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The diagram above illustrates how **nintedanib**'s multi-target mechanism translates to its anti-fibrotic effect, which is measured as a reduction in FVC decline.

- **Targets:** **Nintedanib** simultaneously inhibits key receptor tyrosine kinases—**PDGFR, FGFR, and VEGFR**—as well as non-receptor Src family kinases [3].
- **Cellular Effects:** By blocking these kinases, **nintedanib** interferes with fundamental profibrotic processes [3]:
 - **Fibroblast proliferation and migration**
 - **Differentiation of fibroblasts into collagen-producing myofibroblasts**
 - **Excessive extracellular matrix (ECM) deposition**
- **Functional Outcome:** These inhibitory actions ultimately lead to the **slowing of lung function decline**, quantified in clinical trials as a reduced rate of FVC drop [3].

Efficacy in Other Clinical Contexts

Research shows **nintedanib**'s potential extends beyond chronic fibrosing ILDs:

- **Radiation Pneumonitis:** A phase 2 trial for grade 2+ radiation pneumonitis combined **nintedanib** with a prednisone taper. The **nintedanib** group showed a **72% freedom from pulmonary exacerbation at 1 year** versus 40% with placebo plus prednisone [4].
- **Real-World and Early-Stage IPF:** Real-world studies confirm that **nintedanib** stabilizes FVC in clinical practice. Research indicates that **discontinuing nintedanib leads to significant FVC decline**, while **dose reduction does not**, highlighting the importance of maintaining therapy to preserve lung function [5] [6].

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